N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide, with the Chemical Abstracts Service (CAS) number 253120-65-9, is a synthetic compound that falls under the category of quinoline derivatives. Its chemical structure features a chloro group, a hydroxyalkylamino chain, and an ethoxyacetamide moiety, which suggests potential biological activity. The compound's unique structure may contribute to its utility in various scientific applications, particularly in medicinal chemistry.
This compound can be sourced from chemical suppliers and databases that catalog synthetic organic compounds. It is classified as a quinoline derivative due to the presence of the quinoline ring system, which is known for its diverse pharmacological properties. Quinoline derivatives are often investigated for their potential use in pharmaceuticals, particularly as anti-cancer and anti-microbial agents.
The synthesis of N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide typically involves multiple steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula of N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide is . The structure can be described as follows:
The three-dimensional conformation of this compound can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological macromolecules.
N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide may undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.
The mechanism of action for N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide is not fully elucidated but may involve:
Further studies involving in vitro and in vivo assays are necessary to characterize its exact mechanism of action.
N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide exhibits several notable physical and chemical properties:
N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide has potential applications in:
Molecular hybridization strategies have been strategically employed in the design of N-(2-chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide, combining pharmacophoric elements from distinct bioactive scaffolds to enhance biological potential. This compound integrates:
The rational fusion of these elements follows the paradigm of covalent pharmacophore assembly, where the 7-chloroquinoline component serves as the scaffold for regioselective modification at C3 and C4 positions. This design preserves the core's inherent bioactivity while introducing novel structural features that broaden the compound's mechanistic possibilities. Hybridization aims to overcome limitations of parent structures through synergistic effects – potentially yielding dual-functionality compounds with enhanced target affinity or novel mechanisms unattainable with single pharmacophores [4].
Table 1: Hybrid Components in Quinoline Derivative Design
| Structural Component | Biological Significance | Contribution to Hybrid |
|---|---|---|
| 7-Chloroquinoline Core | Antimalarial activity, Chemosensitization, Anticancer potential | Primary pharmacophore scaffold providing target recognition |
| 2-Ethoxyacetamide | Enhanced solubility, Hydrogen bonding capacity | Secondary pharmacophore modifying ADME properties |
| (2-Hydroxy-2-methylpropyl)amino | Linker flexibility, Hydrophilicity, Stereoelectronic effects | Spatial orientation modulator and solubility enhancer |
While the target compound itself lacks a triazole ring, its synthetic pathways share crucial methodology with triazole-containing analogs via copper-catalyzed azide-alkyne cycloaddition (CuAAC), representing a pivotal strategy for constructing complex quinoline hybrids. The synthesis of structurally related compounds demonstrates optimized protocols directly applicable to the target molecule's production:
The benchmark protocol involves:
Critical optimization parameters include:
Table 2: Optimized CuAAC Conditions for Quinoline Hybrid Synthesis
| Parameter | Optimized Condition | Impact on Yield/Purity | Variants Tested |
|---|---|---|---|
| Solvent System | tBuOH/H₂O (1:1) | 72% isolated yield | DMF (58%), THF (42%), MeCN (65%) |
| Catalyst System | CuSO₄ (20 mol%)/Na-ascorbate (0.4 eq) | >95% conversion | CuI (15% lower yield), CuBr (comparable) |
| Temperature | 65°C | Complete reaction in 24h | RT (48h, 40% yield), 80°C (decomposition) |
| Azide Precursor | 4-Azido-7-chloroquinoline | Regioselective C4 modification | 4-Azido-quinoline derivatives |
The quinoline nucleus exhibits position-dependent reactivity that enables precise molecular engineering of the target compound. Computational and experimental studies reveal:
C4 as the Primary Site for Nucleophilic Attack: The electron-deficient C4 position undergoes preferential displacement by nucleophiles, evidenced by the synthesis of precursor 2-chloro-N⁴-(2-methylpropyl)-3,4-quinolinediamine (CAS: 133860-76-1) where the isobutylamino group selectively substitutes the C4 chloride [6]. This regioselectivity is leveraged in the target molecule by introducing the (2-hydroxy-2-methylpropyl)amino group at C4.
Orthogonal C3 Modification: Following C4 functionalization, the C3 position becomes activated for electrophilic amidation. The canonical SMILES representation (O=C(NC₁=C(NCC(C)(O)C)C₂=CC=CC=C₂N=C₁Cl)COCC) confirms the 2-ethoxyacetamide attachment specifically at C3 [1]. This sequential modification protocol prevents undesired bis-addition products.
Protecting Group Strategies: During multi-step synthesis, the C3-amino group requires protection when modifying other positions. tert-Butoxycarbonyl (Boc) and acetyl groups demonstrate efficacy, with deprotection achieved under mild basic conditions (K₂CO₃/MeOH) to prevent scaffold degradation [4].
Halogen Retention at C2: The unreactive C2-chloro substituent (present in CAS 253120-65-9) remains intact through most transformations, serving as:
Table 3: Regioselective Modification of Quinoline Core
| Quinoline Position | Reactivity Profile | Functionalization Example | Key Reaction Conditions |
|---|---|---|---|
| C4 | Electrophilic, readily displaced | (2-Hydroxy-2-methylpropyl)amino group | NaN₂/DMF, 65°C → Amine displacement |
| C3 | Nucleophilic after C4 substitution | 2-Ethoxyacetamide formation | Carboxylic acid activation (DCC, HOBt) |
| C2 | Electron-deficient chloride | Conservation of chloro group | Inert under amidation conditions |
| C7 | Moderate reactivity | Chloro retention or modification | Selective displacement pre-C4 modification |
The critical amide bond formation between the 3-aminoquinoline intermediate and ethoxyacetic acid demands precise optimization to achieve high yields without epimerization or side-product formation. Research on structurally similar quinoline-amide hybrids reveals:
Post-coupling purification employs silica chromatography with ethyl acetate/hexane gradients (3:7 to 6:4) or recrystallization from CH₂Cl₂/hexane mixtures, yielding the target amide with >95% purity confirmed by HPLC [4].
Table 4: Amidation Optimization Parameters and Outcomes
| Parameter | Optimized Condition | Yield Impact | Purity Profile |
|---|---|---|---|
| Solvent | Anhydrous DMF | 82-85% | >95% (HPLC) |
| Coupling Agent | HATU | +15% vs DCC | Reduced side products |
| Base | DIPEA (3.0 eq) | Optimal kinetics | Minimal O-acylation |
| Catalyst | DMAP (10 mol%) | 10% yield increase | >98% amide formation |
| Temperature | 25-30°C | Balanced kinetics | No thermal degradation |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7